molecular formula C28H28ClN3O2 B11411628 1-(2-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11411628
M. Wt: 474.0 g/mol
InChI Key: AQRDBZKJYPLIQN-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzodiazole Core: The initial step involves the synthesis of the 1H-1,3-benzodiazole core, which can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Attachment of the Pyrrolidin-2-one Moiety: The pyrrolidin-2-one moiety is introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with a suitable pyrrolidin-2-one derivative.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is typically introduced through a Friedel-Crafts acylation reaction, using 2-chlorobenzoyl chloride and an appropriate catalyst.

    Attachment of the Dimethylphenoxypropyl Group: The final step involves the attachment of the 2,5-dimethylphenoxypropyl group through an etherification reaction, using 2,5-dimethylphenol and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biology: Research focuses on its effects on cellular processes and pathways.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-chlorophenyl)-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
  • **1-(2-chlorophenyl)-4-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Uniqueness

1-(2-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to the specific positioning of the dimethylphenoxy group, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness may result in distinct pharmacological profiles and therapeutic potentials compared to similar compounds.

Properties

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O2/c1-19-12-13-20(2)26(16-19)34-15-7-14-31-25-11-6-4-9-23(25)30-28(31)21-17-27(33)32(18-21)24-10-5-3-8-22(24)29/h3-6,8-13,16,21H,7,14-15,17-18H2,1-2H3

InChI Key

AQRDBZKJYPLIQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl

Origin of Product

United States

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